Desacetyldilthiazem hydrochloride

Description

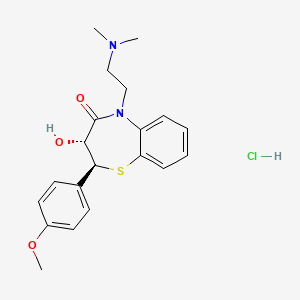

Desacetyldiltiazem hydrochloride is a pharmacologically relevant metabolite and impurity of diltiazem hydrochloride, a calcium channel blocker used to treat hypertension and angina. Structurally, it is characterized by the absence of an acetyl group at the 3-position of the benzothiazepine ring compared to diltiazem hydrochloride. This modification alters its pharmacokinetic and pharmacodynamic properties, making it a critical compound for quality control in pharmaceutical formulations .

Properties

IUPAC Name |

(2S,3R)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQWAVFYFJXSHD-HLRBRJAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@@H](C1=O)O)C3=CC=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : Lactam intermediate (1 mmol)

-

Alkylating Agent : 2-(Dimethylamino)ethyl chloride hydrochloride (0.694 mmol)

-

Base : Finely ground K₂CO₃ (2.16 mmol)

-

Solvent : Ethyl acetate or toluene (5–10 mL)

-

Temperature : Reflux (70–90°C)

-

Time : 12 hours

The reaction mechanism proceeds via nucleophilic substitution, where the lactam’s amine group attacks the electrophilic carbon of the alkylating agent. The inclusion of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, enhances reaction efficiency by stabilizing ionic intermediates. Post-reaction purification via column chromatography or recrystallization from butanol yields high-purity desacetyldiltiazem hydrochloride.

Acid Hydrolysis of Diltiazem Hydrochloride

An alternative route involves the controlled hydrolysis of diltiazem hydrochloride under acidic conditions. This method leverages the inherent instability of diltiazem in aqueous media, where the acetyl group is cleaved to form desacetyldiltiazem hydrochloride.

Hydrolysis Protocol

-

Substrate : Diltiazem hydrochloride (20 mg)

-

Buffer : HCl-KCl (pH 2.0)

-

Temperature : 50–80°C

-

Time : 40–50 hours

The hydrolysis is monitored using high-performance liquid chromatography (HPLC), with desacetyldiltiazem appearing as a major degradation product. Studies demonstrate that prolonged exposure to acidic buffers at elevated temperatures accelerates deacetylation, making this method suitable for large-scale production.

Comparative Analysis of Preparation Methods

The N-alkylation method is favored for its high yield and scalability, whereas the hydrolysis approach is advantageous for studying degradation pathways or repurposing expired diltiazem stocks.

Research Findings on Process Optimization

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Ethyl acetate, with its moderate polarity, enhances reagent solubility without promoting side reactions, while toluene requires phase-transfer catalysts to achieve comparable yields. Substituting K₂CO₃ with NaOH in methyl isobutyl ketone (MIBK) reduces reaction time but compromises purity due to emulsion formation.

Degradation Kinetics in Formulation Studies

Formulation studies reveal that desacetyldiltiazem formation accelerates when diltiazem hydrochloride is exposed to aqueous phases during cream production. For instance:

-

Direct mixing of diltiazem with water for 30 minutes produces 2.9% desacetyldiltiazem .

-

Pre-mixing propylene glycol with water before adding diltiazem reduces degradation to 0.08% .

These findings underscore the importance of excipient addition sequences in minimizing unintended hydrolysis during drug manufacturing.

Stability-Indicating Analytical Methods

HPLC methods validated per ICH guidelines enable precise quantification of desacetyldiltiazem hydrochloride in the presence of diltiazem and other impurities. Key parameters include:

Chemical Reactions Analysis

Types of Reactions: Desacetyldilthiazem hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzothiazepine derivatives.

Scientific Research Applications

Pharmacological Properties

- Vasodilatory Effects :

- Mechanism of Action :

Cardiovascular Disorders

- Hypertension : Desacetyldilthiazem can contribute to the antihypertensive effects observed with diltiazem. Its ability to relax vascular smooth muscle makes it a candidate for managing elevated blood pressure .

- Angina Pectoris : The vasodilatory effects can enhance exercise tolerance in patients with chronic stable angina by reducing myocardial oxygen demand .

Off-label Uses

- Anal Fissures : Topical formulations containing diltiazem (and by extension, its metabolite) have been utilized in treating anal fissures due to their muscle-relaxing properties . While not directly studied for desacetyldilthiazem, its similar action suggests potential utility.

- Migraine Prophylaxis : There is ongoing research into the use of calcium channel blockers for migraine prevention; thus, desacetyldilthiazem may be explored in this context .

Case Studies

- A study evaluating the stability and efficacy of topical diltiazem formulations indicated that degradation to desacetyldilthiazem occurs under specific conditions (e.g., acidic pH), which could impact therapeutic effectiveness. The study highlighted the importance of formulation stability to maintain the desired pharmacological effects .

Pharmacokinetics

Mechanism of Action

Desacetyldilthiazem hydrochloride exerts its effects primarily by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and decreased peripheral resistance. The compound also increases myocardial oxygen delivery, making it effective in the treatment of angina .

Comparison with Similar Compounds

Structural and Chemical Properties

Desacetyldiltiazem hydrochloride is compared below with key analogs and impurities (Table 1):

Table 1: Structural and Chemical Comparisons

Key Observations :

- Desacetyldiltiazem HCl shares the core benzothiazepine structure with diltiazem but lacks the acetyl group, reducing lipophilicity and altering metabolic pathways .

- Impurity E (Des[3-acetyl] derivative) has a truncated side chain, significantly lowering molecular weight and altering receptor binding .

- N-Desmethyl and O-Desmethyl variants involve modifications to the aminoethyl and methoxy groups, respectively, impacting pharmacokinetics .

Analytical and Pharmacopeial Standards

Chromatographic Behavior :

- In USP monographs, desacetyldiltiazem exhibits a relative retention time (RRT) of 0.67 compared to diltiazem (RRT = 1.00) under standardized HPLC conditions . Resolution between the two must be ≥2.0 for regulatory compliance .

- Impurity E requires separate validation due to its distinct RRT and lower UV absorbance .

Acceptance Criteria :

Research and Application Differences

Role in Drug Development

- Desacetyldiltiazem HCl : Used as a reference standard to quantify degradation products in extended-release capsules .

- Deuterated Analogs (e.g., Desacetyl-d4) : Employed in mass spectrometry for tracing metabolic pathways .

- N-Desmethyl and O-Desmethyl Derivatives : Studied for their reduced calcium channel blocking activity, aiding structure-activity relationship (SAR) studies .

Regulatory Status

- USP Standards: Desacetyldiltiazem is included in dissolution and impurity testing protocols, whereas Impurity E is specific to EP monographs .

- Commercial Availability : Desacetyldiltiazem is marketed as a certified reference material (e.g., USP PHR8701), while deuterated forms are niche products for research .

Biological Activity

Desacetyldilthiazem hydrochloride, a metabolite of diltiazem, is notable for its pharmacological properties and biological activity. This article explores the biological mechanisms, pharmacokinetics, and therapeutic implications of this compound, supported by research findings and data tables.

1. Overview of this compound

This compound is primarily recognized as a metabolite of diltiazem, a calcium channel blocker used to treat hypertension and angina. The compound retains a significant portion of the parent drug's pharmacological activity, estimated to be about 25% to 50% of diltiazem's potency .

Desacetyldilthiazem acts by inhibiting calcium influx through L-type calcium channels in cardiac and smooth muscle cells. This mechanism leads to:

- Vasodilation : Reduces systemic vascular resistance and lowers blood pressure.

- Negative Inotropic Effect : Decreases myocardial contractility, which is beneficial in managing conditions such as hypertension and angina .

3. Pharmacokinetics

The pharmacokinetic profile of desacetyldilthiazem is characterized by:

- Absorption : Following oral administration, peak plasma concentrations are reached within 11 to 18 hours .

- Bioavailability : The absolute bioavailability is approximately 40%, influenced by first-pass metabolism in the liver .

- Protein Binding : About 70-80% of desacetyldilthiazem is bound to plasma proteins .

- Volume of Distribution : Approximately 305 L, indicating extensive distribution into tissues .

Table 1: Pharmacokinetic Parameters of Desacetyldilthiazem

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 11-18 hours post-dose |

| Absolute Bioavailability | ~40% |

| Protein Binding | 70-80% |

| Volume of Distribution | ~305 L |

4.1 Thrombocyte Aggregation

Research indicates that desacetyldilthiazem exhibits a stronger ability to reduce thrombocyte aggregation compared to diltiazem itself. This suggests potential benefits in preventing thromboembolic events in patients with cardiovascular diseases .

4.2 Stability Studies

Stability studies have shown that desacetyldilthiazem is more prone to degradation under stress conditions compared to diltiazem hydrochloride. For instance, under acidic conditions, the recovery rate for desacetyldilthiazem was significantly lower than that for diltiazem .

Table 2: Stability Under Stress Conditions

| Condition | Recovery % (Diltiazem) | Recovery % (Desacetyldilthiazem) |

|---|---|---|

| Heat | 84.67 | 69.92 |

| Hydrolysis | 99.27 | 89.15 |

| Acidic | 86.81 | 61.13 |

| Basic | 45.94 | 35.97 |

| Oxidative Stress | 91.14 | 51.33 |

5. Clinical Implications

Desacetyldilthiazem's biological activity has significant clinical implications:

- Hypertension Management : Its vasodilatory effects can aid in lowering blood pressure effectively.

- Angina Treatment : By reducing myocardial oxygen demand through negative inotropic effects, it can alleviate angina symptoms.

- Potential Side Effects : Its activity on thrombocyte aggregation may necessitate monitoring in patients at risk for bleeding .

6. Case Studies

Several clinical studies have evaluated the efficacy and safety of diltiazem and its metabolites:

- A double-blind study indicated that patients receiving diltiazem experienced a significant decrease in angina frequency compared to placebo .

- Observational studies reported that patients treated with diltiazem showed improved outcomes related to coronary artery disease, attributed partly to the effects of desacetyldilthiazem .

Q & A

Q. What regulatory alignment strategies ensure global compliance when developing desacetyldiltiazem hydrochloride formulations?

- Methodology : Cross-reference ICH guidelines (Q1A–Q3D) for stability, impurities, and analytical validation. Align dissolution criteria with USP, EP, and JP monographs. Submit batch data to MHRA or FDA using Common Technical Document (CTD) format, including comparative dissolution profiles and impurity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.